In Vitro Potency Against F. tularensis
KKL-10 exhibits a minimum inhibitory concentration (MIC) of 0.12 μg/mL against the attenuated *F. tularensis* LVS strain, matching the potency of the comparator KKL-40 (0.12 μg/mL) and showing comparable activity to KKL-35 (0.10 μg/mL) [1]. In the same assay, KKL-22 (0.25 μg/mL), KKL-55 (0.80 μg/mL), and tetracycline (0.82 μg/mL) demonstrated 2- to 7-fold lower potency [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.12 μg/mL |
| Comparator Or Baseline | KKL-40: 0.12 μg/mL; KKL-35: 0.10 μg/mL; KKL-22: 0.25 μg/mL; KKL-55: 0.80 μg/mL; Tetracycline: 0.82 μg/mL |
| Quantified Difference | KKL-10 is 2.1-fold more potent than KKL-22, 6.7-fold more potent than KKL-55, and 6.8-fold more potent than tetracycline |
| Conditions | Broth microdilution assay in cation-adjusted Mueller-Hinton broth (CAMHB), *F. tularensis* LVS strain |
Why This Matters
This data demonstrates KKL-10's superior potency over several analogs and standard-of-care antibiotics, guiding selection for experiments where maximal antimicrobial activity against *F. tularensis* is required.
- [1] Goralski TD, et al. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication. Antimicrob Agents Chemother. 2016 May 23;60(6):3276-82. Table 1. doi: 10.1128/AAC.03089-15. View Source
